2,4,5,6-Tetrachloropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

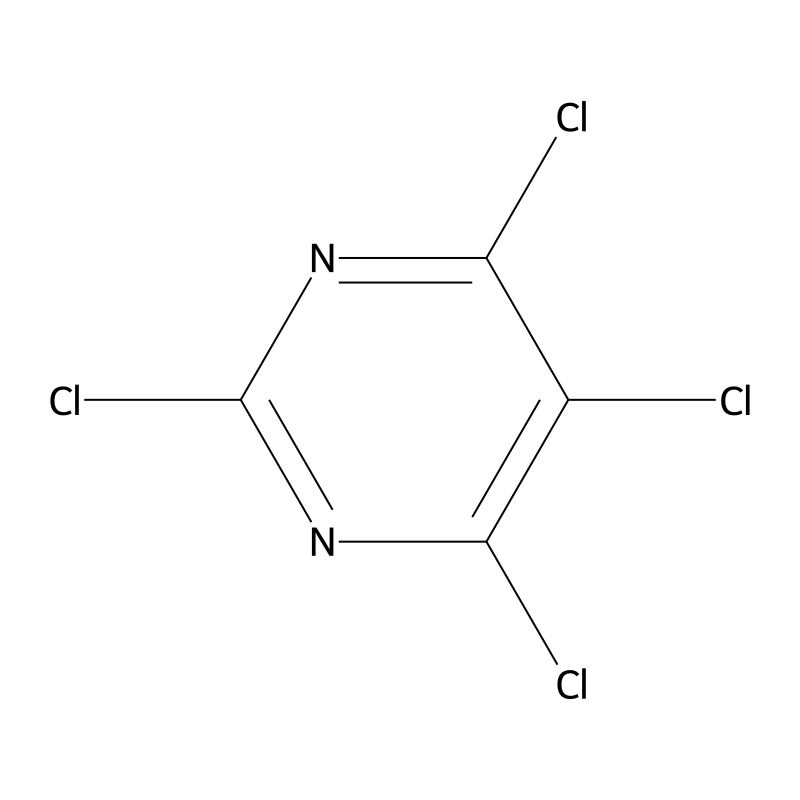

,4,5,6-Tetrachloropyrimidine is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements, in this case, carbon and nitrogen. It can be synthesized through various methods, including the reaction of S-chlorobarbituric acid with phosphorus oxychloride in the presence of a catalyst like dimethylaniline or diethylaniline [US Patent 3506551A].

Potential Applications:

Research suggests that 2,4,5,6-Tetrachloropyrimidine possesses various properties that could be of interest in scientific research. Here are some potential applications:

Antimicrobial activity

Studies have investigated the potential of 2,4,5,6-Tetrachloropyrimidine and its derivatives as antimicrobial agents. Some research suggests that it might exhibit activity against certain bacteria and fungi []. However, further investigation is needed to understand its efficacy and potential mechanisms of action.

Precursor for other compounds

2,4,5,6-Tetrachloropyrimidine can serve as a building block for the synthesis of other relevant molecules. By introducing functional groups, researchers can tailor its properties for specific applications in various fields, such as drug discovery [].

2,4,5,6-Tetrachloropyrimidine is a synthetic chemical compound classified as a chlorinated pyrimidine. Its molecular formula is C₄Cl₄N₂, and it is characterized by a white crystalline solid form. This compound is notable for its four chlorine atoms attached to the pyrimidine ring, which significantly influences its chemical reactivity and biological activity .

The chemical reactivity of 2,4,5,6-tetrachloropyrimidine is primarily governed by the presence of chlorine substituents, which can undergo nucleophilic substitution reactions. For instance, it has been shown to participate in site-selective nucleophilic substitutions with aryl sulfonamides, leading to the formation of novel trichloropyrimidine-arylsulfonamide hybrid derivatives . Additionally, it can be chlorinated further under specific conditions to yield various derivatives .

Research indicates that 2,4,5,6-tetrachloropyrimidine exhibits significant biological activity. Its derivatives have been studied for potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's unique structure allows it to interact with biological systems effectively, making it a subject of interest in drug discovery .

The synthesis of 2,4,5,6-tetrachloropyrimidine can be achieved through several methods:

- Chlorination of 2,4,5-trichloropyrimidine: This method involves the further chlorination of 2,4,5-trichloropyrimidine under ultraviolet irradiation at elevated temperatures (190-220 °C) to produce 2,4,5,6-tetrachloropyrimidine .

- Reaction with Phosphorus Oxychloride: Another method includes the reaction of S-chlorobarbituric acid with phosphorus oxychloride in the presence of dimethylaniline or diethylaniline .

- Nucleophilic Substitution Reactions: Recent studies have explored the use of nucleophilic substitution reactions involving aryl sulfonamides and tetrachloropyrimidine to yield various functionalized derivatives .

2,4,5,6-Tetrachloropyrimidine finds applications in several fields:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds and pharmaceuticals.

- Agriculture: The compound may also be utilized in developing agrochemicals due to its biological activity.

- Material Science: Its derivatives are explored for use in creating new materials with specific properties .

Interaction studies have shown that 2,4,5,6-tetrachloropyrimidine can engage in various chemical interactions that enhance its utility in synthetic organic chemistry. For example, its ability to undergo selective nucleophilic substitution reactions allows for the design of complex molecules with tailored properties for specific applications in medicinal chemistry and materials science .

Several compounds exhibit structural similarities to 2,4,5,6-tetrachloropyrimidine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichloropyrimidine | Two chlorine atoms on the pyrimidine ring | Lower chlorination level; less reactive |

| 2,4,5-Trichloropyrimidine | Three chlorine atoms on the pyrimidine ring | Precursor to tetrachloropyrimidine |

| 2-Aminopyrimidine | Amino group substitution on pyrimidine | Exhibits different biological activities |

| 5-Fluorouracil | Fluorine substitution on pyrimidine | Used extensively as an anti-cancer agent |

The uniqueness of 2,4,5,6-tetrachloropyrimidine lies in its high degree of chlorination and resultant reactivity profile compared to these similar compounds. Its ability to participate in various chemical transformations makes it particularly valuable in synthetic applications and biological research .

XLogP3

Melting Point

GHS Hazard Statements

H300 (20%): Fatal if swallowed [Danger Acute toxicity, oral];

H314 (20%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (20%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant